molecular formula C8H5F3N2O B13009875 2-(Trifluoromethyl)benzo[d]oxazol-7-amine

2-(Trifluoromethyl)benzo[d]oxazol-7-amine

Katalognummer: B13009875
Molekulargewicht: 202.13 g/mol
InChI-Schlüssel: WOZOYLFNCLQMNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)benzo[d]oxazol-7-amine is a heterocyclic compound that features a benzoxazole ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 7-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic anhydride to form the intermediate, which is then cyclized to produce the desired benzoxazole derivative . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)benzo[d]oxazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)benzo[d]oxazol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)benzo[d]oxazol-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Trifluoromethyl)benzo[d]oxazol-7-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C8H5F3N2O

Molekulargewicht

202.13 g/mol

IUPAC-Name

2-(trifluoromethyl)-1,3-benzoxazol-7-amine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2

InChI-Schlüssel

WOZOYLFNCLQMNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)N=C(O2)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.